molecular formula C21H28O2Si B1467800 [1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol CAS No. 441785-04-2

[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol

Cat. No.: B1467800
CAS No.: 441785-04-2
M. Wt: 340.5 g/mol
InChI Key: RKASLGHLNYLYMG-UHFFFAOYSA-N
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Description

[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C21H28O2Si and a molecular weight of 340.53 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a methanol moiety, which is further bonded to a tert-butyldiphenylsilanyloxymethyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions where the tert-butyldiphenylsilanyloxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides or nucleophiles are used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopropylmethanol derivatives.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for alcohols in organic synthesis.
  • Serves as an intermediate in the synthesis of complex organic molecules.

Biology:

  • Investigated for its potential use in modifying biological molecules for research purposes.

Medicine:

  • Explored for its potential applications in drug development and delivery systems.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol involves its ability to act as a protecting group for alcohols. The tert-butyldiphenylsilanyloxymethyl group provides steric hindrance, protecting the alcohol from unwanted reactions. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

  • [1-(tert-Butyldimethylsilanyloxymethyl)cyclopropyl]methanol
  • [1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]ethanol

Comparison:

  • [1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol is unique due to the presence of the diphenylsilanyloxymethyl group, which provides greater steric hindrance compared to dimethylsilanyloxymethyl groups.
  • The compound’s stability and reactivity are influenced by the bulky tert-butyl and diphenyl groups, making it more suitable for specific applications in organic synthesis.

Properties

IUPAC Name

[1-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-21(16-22)14-15-21/h4-13,22H,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKASLGHLNYLYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(CC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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